molecular formula C13H13NO B584389 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one CAS No. 1225443-54-8

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one

Cat. No.: B584389
CAS No.: 1225443-54-8
M. Wt: 202.271
InChI Key: HHJUJCWZKJMCLC-FIBGUPNXSA-N
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Description

IUPAC Naming Conventions for Deuterated Compounds

The IUPAC name 9-(methyl-d₃)-1,2,3,9-tetrahydro-4H-carbazol-4-one adheres to strict nomenclature rules for isotopically substituted compounds:

  • Parent chain identification : The carbazole framework (two benzene rings fused to a pyrrole ring) is the primary structure. Partial saturation of the pyrrole ring yields the tetrahydrocarbazol-4-one core.
  • Deuterium notation : The methyl group at position 9 is deuterated, denoted as methyl-d₃ . IUPAC requires isotopic substitution to be indicated with brackets (e.g., [²H₃]methyl) or the symbol d₃ appended to the substituent name.
  • Locant assignment : The numbering prioritizes the functional group (keto group at position 4) over substituents, ensuring the lowest possible locants for the carbonyl oxygen.

Key structural features :

Feature Description
Core structure 1,2,3,9-Tetrahydro-4H-carbazol-4-one
Deuterated substituent Methyl-d₃ at position 9
Functional group Ketone at position 4

Structural Representation and Molecular Geometry

The compound’s structure comprises:

  • Tricyclic core : A fused benzene–pyrrole–cyclohexane system, where the pyrrole ring is partially saturated (positions 1,2,3,9).
  • Ketone group : A planar carbonyl group at position 4, stabilized by resonance within the aromatic system.
  • Deuterated methyl group : A trideuteriomethyl substituent (-CD₃) attached to the nitrogen atom at position 9, maintaining tetrahedral geometry.

Molecular formula : C₁₃H₁₀D₃NO (molecular weight: 202.27 g/mol).

Stereochemical Considerations

The non-deuterated parent compound, 1,2,3,9-tetrahydro-4H-carbazol-4-one, exists as a single stereoisomer due to the rigidity of the tricyclic system. The deuterated derivative retains this stereochemical simplicity, as the methyl-d₃ group does not introduce new stereogenic centers.

Position in Carbazole Chemistry

Relationship to Carbazole Framework

Carbazole derivatives are tricyclic aromatic systems with two benzene rings fused to a pyrrole ring. In 1,2,3,9-tetrahydro-9-(methyl-d₃)-4H-carbazol-4-one:

  • Partial saturation : The pyrrole ring is hydrogenated at positions 1,2,3,9, forming a cyclohexane ring fused to the aromatic system.
  • Functionalization : The ketone at position 4 and deuterated methyl at position 9 enable synthetic versatility for further derivatization.

Classification within Heterocyclic Compounds

This compound is classified as a:

  • Tetrahydrocarbazolone : A partially saturated carbazole with a ketone group.
  • Deuterated heterocycle : Utilized in isotope labeling applications rather than as a standalone therapeutic agent.

Comparison with Related Tricyclic Systems

System Structure Key Differences
Carbazole Fully aromatic tricyclic Lacks partial saturation and ketone functionalization
Indole Benzene fused to pyrrole Absence of the second benzene ring and ketone group
Dibenzofuran Oxygen-containing tricyclic Oxygen heteroatom replaces nitrogen; no ketone

Historical Development of Deuterated Carbazole Derivatives

Evolution of Deuteration Techniques

Deuterium incorporation into carbazole derivatives has advanced through:

  • Early methods : Exchange reactions with D₂O or deuterated solvents (e.g., CD₃OD).
  • Modern catalytic approaches : Ruthenium- or rhodium-catalyzed hydrogen-deuterium exchange, enabling selective deuteration of alkenes and aromatics.
  • Base-mediated deuteration : DMSO-d₆ as a deuterium source for nucleophilic substitution reactions.

Milestones in Carbazole Chemistry

  • Biosynthesis insights : Carbazole alkaloids are synthesized via tryptophan-derived pathways, involving β-ketoacyl-ACP synthases.
  • Synthetic applications : Tetrahydrocarbazolones serve as intermediates in pharmaceuticals (e.g., ondansetron).
  • Isotopic labeling : Deuterated carbazoles enable kinetic isotope effect studies in drug metabolism.

Contributions to Isotope Chemistry

  • Tracer compounds : Deuterated methyl groups track metabolic pathways in vivo.
  • Reaction mechanisms : Deuterium substitution identifies rate-limiting steps (e.g., CYP-mediated O-dealkylation).

Significance in Isotopically Labeled Compound Research

Role in Tracer Studies

This compound is employed in:

  • Metabolic profiling : Tracking the fate of deuterated methyl groups in enzymatic reactions.
  • Mass spectrometry : Distinct isotopic peaks (C₁₃H₁₀D₃NO) allow unambiguous detection in complex matrices.

Applications in Reaction Mechanism Investigations

  • Kinetic isotope effects (KIE) : Deuterium substitution slows reaction rates, identifying hydrogen transfer steps.
  • Steric vs. electronic effects : Comparison with protiated analogs reveals deuterium’s impact on reaction pathways.

Importance in Analytical Standards Development

  • Reference materials : Used as internal standards for quantifying non-deuterated analogs (e.g., in HPLC-MS).
  • Purity verification : Confirms isotopic enrichment in synthetic or biosynthetic samples.

Properties

IUPAC Name

9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6H,4,7-8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJUJCWZKJMCLC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C(=O)CCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731513
Record name 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225443-54-8
Record name 9-(~2~H_3_)Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Post-Synthetic Deuteration via Acid-Catalyzed Exchange

A pivotal method, described in CN112876406A, involves deuteration of the pre-formed 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one using deuterium oxide (D2_2O) under fluoric acid catalysis. This protocol avoids costly deuterated solvents by employing 1,4-dioxane as the reaction medium. The methyl group undergoes H/D exchange via a carbocation intermediate stabilized by the electron-donating carbazole framework. Key parameters include:

  • Catalyst : Trifluoromethanesulfonic acid (0.05–0.1 equiv)

  • Deuterium Source : D2_2O (20–40 equiv)

  • Solvent : 1,4-Dioxane (5–10 equiv)

  • Temperature : 100–120°C

  • Duration : 11–13 hours

Post-reaction quenching with saturated ammonium chloride and extraction with dichloromethane yields the deuterated product at 90–95% efficiency with ≥95% deuteration. This method’s robustness is evidenced by its application to diverse carbazole derivatives, including 9-methylcarbazole and 9-phenylcarbazole.

Precursor Synthesis: Non-Deuterated Intermediate

The non-deuterated precursor, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, is synthesized via Mannich-related reactions or Fischer indole cyclization. US7696356B2 details a Mannich approach using 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, formaldehyde, and an aprotic solvent (e.g., acetonitrile). The reaction proceeds without secondary amines, eliminating contamination risks from alumina catalysts.

Critical Parameters for Precursor Synthesis

ParameterSpecification
Reactants1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one, formaldehyde
SolventAprotic (e.g., acetonitrile)
Temperature80–100°C
Duration3–5 hours
Yield>70%

Thin-layer chromatography (TLC) monitors reaction completion, with filtration and ice-water precipitation isolating the product.

Integrated Deuteration-Preparation Workflow

Combining precursor synthesis and deuteration into a seamless workflow enhances efficiency. The following table contrasts standalone and integrated approaches:

Comparison of Deuteration Strategies

AspectPost-Synthetic DeuterationIntegrated Synthesis
Deuterium Source D2_2OCD3_3I or (CD3_3)2_2SO4_4
Catalyst Fluoric acidNone (alkylation agents)
Yield 90–95%60–75% (theoretical)
Purity ≥99%Dependent on starting material
Cost Low (D2_2O economical)High (deuterated reagents costly)

The post-synthetic method dominates due to cost-effectiveness and scalability, though integrated routes remain exploratory.

Reaction Optimization and Mechanistic Insights

Acid Catalysis and Solvent Effects

Trifluoromethanesulfonic acid in CN112876406A facilitates protonation of the methyl group, generating a transient carbocation susceptible to nucleophilic attack by deuteroxide ions. 1,4-Dioxane’s high boiling point (101°C) enables prolonged heating without solvent loss, while its polarity stabilizes ionic intermediates.

Temperature and Kinetic Control

Deuteration efficiency plateaus at 120°C, beyond which decomposition competes. Kinetic studies suggest an activation energy of ~85 kJ/mol for H/D exchange, requiring precise thermal management.

Challenges and Mitigation Strategies

Ketone Group Sensitivity

The tetrahydrocarbazolone’s ketone moiety risks hydration or ring-opening under acidic conditions. Patent CN112876406A circumvents this by maintaining anhydrous conditions during deuteration.

Byproduct Formation

Residual chloroform from precursor synthesis (US7696356B2) may co-extract with the product, necessitating rigorous rotary evaporation .

Chemical Reactions Analysis

Types of Reactions

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-4-one derivatives, while reduction may produce tetrahydrocarbazole derivatives.

Scientific Research Applications

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one has several scientific research applications:

    Chemistry: Used as a model compound in mechanistic studies and tracing experiments due to the presence of the deuterium label.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. The deuterium label can provide insights into the metabolic pathways and reaction mechanisms. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

The carbazole core allows for diverse substitutions, leading to variations in biological activity, synthetic utility, and analytical behavior. Below is a detailed comparison with key structural analogs:

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Biological Activity/Application References
1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one 9-CD3 C12H7D3NO Metabolic tracer; enhanced stability
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (A3) 9-CH3 C13H13NO Ondansetron impurity; synthetic intermediate
3-[(Dimethylamino)methyl]-9-methyl analog (A1) 3-(CH2N(CH3)2), 9-CH3 C15H19N2O 5-HT3 receptor antagonist; antiemetic
3-[(Imidazol-1-yl)methyl]-9-methyl analog (Z1) 3-(CH2Imidazolyl), 9-CH3 C16H15N3O Fluorescent ligand for 5-HT3 receptor studies
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one 6-CH3, positional isomer C13H13NO α-Glucosidase inhibition (potential antidiabetic)
Oxadiazole-carbazole hybrid () 1,3,4-Oxadiazole ring at position 5 C20H16N4O2 Antimicrobial activity (bacterial/fungal)

Analytical Differentiation

describes an HPLC/DAD/MS method to distinguish carbazole analogs based on retention times and mass spectra. For example:

  • The deuterated compound shows a slight retention time shift compared to A3 due to isotopic mass differences.
  • Imidazole-containing analogs (Z1, Z2) exhibit distinct UV absorption and fragmentation patterns in MS .

Biological Activity

1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H11NO
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 15128-52-6
  • Melting Point : 224-226°C
  • Solubility : Slightly soluble in DMSO and methanol when heated .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Antimycobacterial Activity : This compound has demonstrated significant antimycobacterial properties, making it a candidate for treating infections caused by Mycobacterium tuberculosis. Studies indicate that carbazole derivatives can inhibit the growth of mycobacteria through disruption of cellular processes .
  • Neuroprotective Effects : Research suggests that carbazole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies have indicated that compounds related to carbazole can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimycobacterialEffective against Mycobacterium tuberculosis; potential for drug development ,
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress ,
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential applications in chronic inflammatory diseases ,
CytotoxicityShows selective cytotoxicity against cancer cell lines

Case Study: Antimycobacterial Activity

A study published in the Journal of Medicinal Chemistry reported that various carbazole derivatives, including this compound, showed promising activity against drug-resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to assess efficacy and found that the compound inhibited bacterial growth effectively at low concentrations .

Case Study: Neuroprotective Effects

In a separate investigation focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved neuronal function compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,9-Tetrahydro-9-(methyl-d3)-4H-carbazol-4-one, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves modifying carbazole derivatives via alkylation or cyclization. For example, carbazole derivatives (e.g., 9-(4-bromobutyl)-9H-carbazole) are synthesized using alkylation agents like 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a catalyst at 45°C, yielding ~89.5% after recrystallization . Deuterated methyl groups (methyl-d3) can be introduced via deuteration of intermediates using deuterated reagents (e.g., CD3I) under controlled conditions. Reaction temperature, solvent polarity, and catalyst selection critically influence regioselectivity and yield .

Q. How is the structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , mass spectrometry (MS) , and elemental analysis . The deuterated methyl group (CD3) shows a distinct absence of proton signals in ¹H NMR at ~2.1–2.3 ppm, replaced by a singlet in ²H NMR. The carbazole core exhibits aromatic proton signals at 7.1–8.3 ppm, while the saturated ring protons appear as multiplets at 1.5–3.0 ppm. ¹³C NMR confirms carbonyl (C=O) at ~190 ppm .

Q. What are the key reactivity patterns of the carbazole core in this compound?

  • Methodological Answer : The carbazole moiety undergoes Friedel-Crafts alkylation and electrophilic aromatic substitution (e.g., nitration, halogenation). The nitrogen atom acts as a Lewis base, enabling coordination with electrophiles. The saturated hydrocarbon rings introduce steric effects, directing substitution to the para and ortho positions of the carbazole nitrogen .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of deuterated carbazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways and transition states. For example, modeling the deuteration step (e.g., CH3 → CD3) reveals kinetic isotope effects (KIEs) that influence reaction rates. Software like COMSOL Multiphysics can simulate solvent effects and catalyst interactions, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported yields for carbazole alkylation?

  • Methodological Answer : Discrepancies arise from solvent purity, catalyst loading, or workup methods. A factorial design approach (e.g., varying temperature, solvent polarity, and stoichiometry) isolates critical variables. For instance, TBAB catalyst concentrations above 6.20 mmol in toluene improve phase-transfer efficiency, increasing yields from 80% to 95% .

Q. How does isotopic labeling (methyl-d3) affect the compound’s pharmacokinetic or metabolic stability in biological studies?

  • Methodological Answer : Deuterium incorporation slows metabolic degradation (deuterium isotope effect), enhancing bioavailability. Comparative studies using LC-MS/MS track deuterated vs. non-deuterated analogs in vitro. For example, CD3-labeled carbazoles show 30–50% longer half-lives in hepatic microsome assays due to reduced CYP450-mediated oxidation .

Q. What theoretical frameworks guide the study of carbazole derivatives’ electronic properties?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory explains reactivity by analyzing HOMO-LUMO gaps. For this compound, the carbazole nitrogen’s lone pairs dominate HOMO, making it susceptible to electrophilic attack. Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, aiding photophysical applications .

Methodological Notes

  • Synthesis Optimization : Use fractional factorial designs to test variables like solvent (toluene vs. DMF), temperature (45°C vs. reflux), and catalyst (TBAB vs. PEG-400) .
  • Analytical Validation : Cross-validate NMR data with 2D techniques (e.g., ¹H-¹⁵N HMBC) to confirm deuterium placement and regiochemistry .
  • Theoretical Integration : Align experimental outcomes with conceptual frameworks like FMO theory or kinetic isotope effects to generalize findings .

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